

Part 1: Molecular Identity and Physicochemical Characteristics

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3,5-Diiodosalicylic acid*

Cat. No.: B7765214

[Get Quote](#)

A precise understanding of a compound's identity and physical properties is the cornerstone of all laboratory and developmental work. These parameters dictate the selection of solvents, reaction conditions, and formulation strategies.

Chemical Identity

The compound is systematically named 2-Hydroxy-3,5-diiodobenzoic acid.[\[5\]](#)[\[6\]](#) Its structure consists of a benzene ring substituted with a carboxylic acid group and a hydroxyl group at positions 1 and 2, respectively, with iodine atoms at positions 3 and 5.[\[1\]](#)

Identifier	Value	Source(s)
CAS Number	133-91-5	[2] [3] [6]
Molecular Formula	C ₇ H ₄ I ₂ O ₃	[2] [5] [6]
Molecular Weight	389.91 g/mol	[3] [5] [6]
IUPAC Name	2-Hydroxy-3,5-diiodobenzoic acid	[6]
Synonyms	Diiodosalicylic acid, Sanoform	[3]

Physical Properties

3,5-Diiodosalicylic acid is typically an off-white to beige or grey crystalline powder.[3][7] Its high molecular weight and the presence of polar functional groups capable of hydrogen bonding, contrasted with the large, nonpolar iodine atoms, result in a distinct set of physical properties.

Property	Value	Source(s)
Appearance	Cream white, off-white to beige or grey powder/crystals	[2][3][5]
Melting Point	220–236°C (with decomposition)	[2][3][5][8]
Solubility in Water	Sparingly soluble; ~0.02 g/100 mL at 25°C	[3][5]
Solubility (Organic)	Freely soluble in alcohol, ether; practically insoluble in chloroform, benzene	[3][5]
Density	2.697 g/cm ³	[3][7]
Refractive Index	1.784	[3][8]

The poor aqueous solubility is a critical consideration for drug development, often necessitating formulation approaches such as salt formation or the use of co-solvents to achieve therapeutic concentrations.[9] Conversely, its high solubility in common organic solvents like ethanol and acetone makes it well-suited for use in organic synthesis.[5][10]

Part 2: Spectroscopic Profile

Spectroscopic analysis is indispensable for structure verification and purity assessment. The key features for **3,5-Diiodosalicylic acid** are predictable based on its functional groups.

- **¹H NMR:** The proton nuclear magnetic resonance spectrum is expected to show distinct signals for the two aromatic protons, the phenolic hydroxyl proton, and the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons are characteristic of their positions on the substituted ring.[11]

- IR Spectroscopy: The infrared spectrum provides confirmation of the key functional groups. Characteristic absorption bands would include a broad O-H stretch from the carboxylic acid (often overlapping with the phenolic O-H), a sharp C=O stretch from the carbonyl group, and C-I stretches at lower wavenumbers.[12]

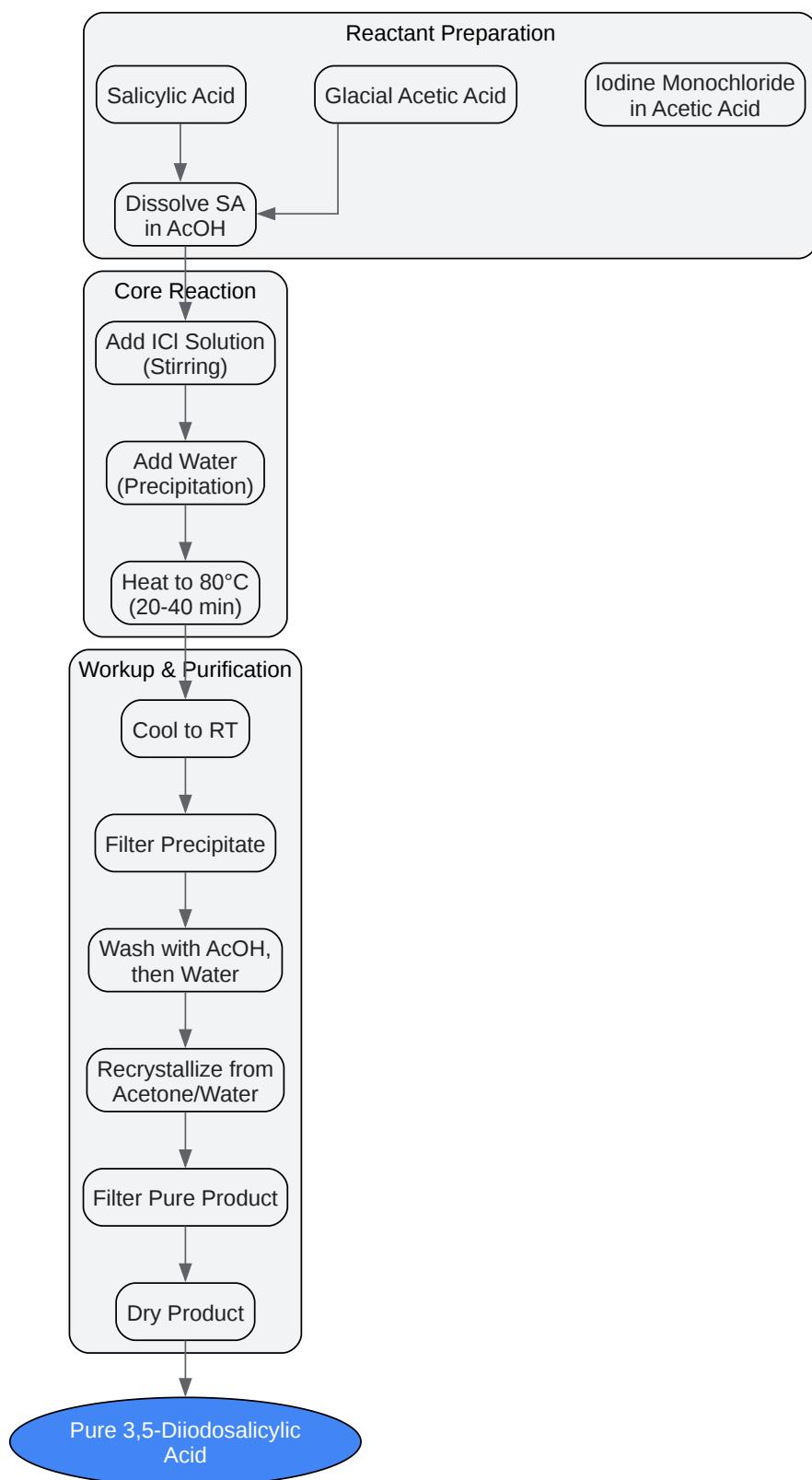
Part 3: Synthesis and Reactivity

The synthesis of **3,5-Diiodosalicylic acid** is a classic example of electrophilic aromatic substitution. The hydroxyl and carboxylic acid groups on the salicylic acid ring direct incoming electrophiles, and the presence of two iodine atoms is achieved using a suitable iodinating agent.

Synthetic Methodology: Iodination with Iodine Monochloride

A reliable and well-documented method for the preparation of **3,5-Diiodosalicylic acid** uses iodine monochloride (ICl) as the iodinating agent and glacial acetic acid as the solvent.[5][10] This method is advantageous due to its high yield and relatively straightforward procedure.

The causality behind this choice of reagents is rooted in the reactivity of ICl. Iodine monochloride is a polarized interhalogen compound where the iodine atom carries a partial positive charge ($\delta+$), making it an effective electrophile for attacking the electron-rich salicylic acid ring. Glacial acetic acid serves as a polar solvent that can dissolve the reactants but does not compete in the reaction.


Experimental Protocol: Synthesis via ICl

The following protocol is adapted from the verified procedure in Organic Syntheses.[10]

- Dissolution: Dissolve 25 g (0.18 mole) of salicylic acid in 225 cc of glacial acetic acid in a 2-L beaker equipped with a mechanical stirrer. Complete dissolution may occur upon the addition of the ICl solution.[10]
- Addition of Iodinating Agent: With continuous stirring, add a solution of 62 g (0.38 mole) of iodine monochloride in 165 cc of glacial acetic acid.[10]

- Precipitation: Add 725 cc of water to the mixture. A yellow precipitate of **3,5-Diiodosalicylic acid** will form.[10]
- Heating and Reaction: Gradually heat the reaction mixture to 80°C while stirring and maintain this temperature for approximately 20-40 minutes. The mixture will become thick with the precipitate.[10]
- Isolation: Cool the mixture to room temperature. Collect the precipitate by filtration on a Büchner funnel.[10]
- Washing: Wash the collected solid first with acetic acid and then with water to remove unreacted starting materials and inorganic byproducts.[10]
- Purification (Recrystallization): Dissolve the crude solid in approximately 100 cc of warm acetone and filter by gravity to remove any insoluble impurities. To the filtrate, slowly add 400 cc of water with shaking to induce recrystallization.[10]
- Final Product: Filter the fine, flocculent precipitate by suction, wash with water, and dry. The expected yield is 64–64.5 g (91–92%).[10]

This protocol includes an inherent validation step; the melting point of the final product should be sharp and within the expected range (235–236°C) to confirm purity.[5][10]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3,5-Diiodosalicylic acid**.

Part 4: Applications in Research and Industry

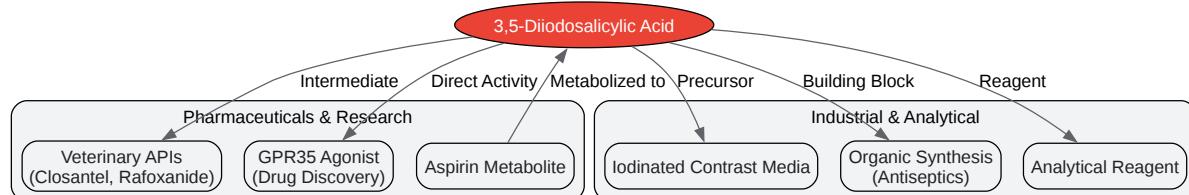
The utility of **3,5-Diiodosalicylic acid** stems from its unique structure, making it a valuable building block and a biologically active molecule.

Intermediate in Veterinary Pharmaceuticals

The most significant industrial application of **3,5-Diiodosalicylic acid** is as a key starting material for the synthesis of salicylanilide anthelmintics, particularly Closantel and Rafoxanide. [2][4] These drugs are highly effective against liver flukes and other parasites in cattle and sheep. The di-iodo-substituted salicylic acid core is essential for the biological activity of the final API.[4]

Role in Pharmacological Research

In the realm of drug discovery, **3,5-Diiodosalicylic acid** is notable for two primary reasons:


- Aspirin Metabolite: It is a known metabolite of aspirin, contributing to the overall pharmacological effects of this widely used drug.[3][13]
- GPR35 Agonist: It has been identified as an agonist for GPR35, an orphan G protein-coupled receptor.[3][13][14] GPR35 is implicated in metabolic regulation and inflammatory responses, making it an attractive target for the development of new therapeutics.[3] The study of **3,5-Diiodosalicylic acid** and its derivatives provides a chemical scaffold for designing more potent and selective GPR35 modulators.

Other Applications

Beyond its pharmaceutical roles, the compound serves as an intermediate in several other areas:

- Iodinated Contrast Media: It is a precursor for certain contrast agents used to enhance visibility in medical imaging techniques like X-rays and CT scans.[15]
- Organic Synthesis: Its iodine-rich structure makes it a useful building block for producing more complex molecules, including antiseptics and disinfectants.[3][16]

- Analytical Chemistry: It is employed as a reagent in analytical methods for the detection and quantification of certain metal ions.[16]

[Click to download full resolution via product page](#)

Caption: Key application areas for **3,5-Diiodosalicylic acid**.

Part 5: Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols are mandatory when working with **3,5-Diiodosalicylic acid**.

Hazard Profile

According to safety data sheets, **3,5-Diiodosalicylic acid** is classified as hazardous.[17][18]

The primary risks include:

- Harmful if swallowed (Acute oral toxicity, Category 4).[18]
- Causes skin irritation (Category 2).[17][18]
- Causes serious eye irritation (Category 2).[17][18]
- May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3). [17][18]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[19][20]
- Eye Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards.[17][19]
- Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile) and inspect them before use.[19]
- Skin and Body Protection: Wear a lab coat and other protective clothing as needed to prevent skin contact.[17]
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[20][21]

Storage

Proper storage is crucial to maintain the compound's integrity.

- Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][19]
- The compound is noted as being light-sensitive, so it should be stored in a dark place or in an amber container.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 133-91-5: 3,5-Diiodosalicylic acid | CymitQuimica [cymitquimica.com]
- 2. calibrechem.com [calibrechem.com]
- 3. innospk.com [innospk.com]
- 4. CN103755556A - Chemical synthesis method for 3,5-diiodosalicylic acid - Google Patents [patents.google.com]

- 5. 3,5-Diiodosalicylic Acid [drugfuture.com]
- 6. 3,5-Diiodosalicylic acid | C7H4I2O3 | CID 8631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. samratpharmacchem.com [samratpharmacchem.com]
- 8. 3,5-Diiodosalicylic acid | CAS#:133-91-5 | Chemsoc [chemsoc.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 3,5-Diiodosalicylic acid(133-91-5) 1H NMR [m.chemicalbook.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. 3,5-Diiodosalicylic acid | 133-91-5 [chemicalbook.com]
- 14. bocsci.com [bocsci.com]
- 15. nbinfo.com [nbinfo.com]
- 16. chemimpex.com [chemimpex.com]
- 17. fishersci.fi [fishersci.fi]
- 18. fishersci.com [fishersci.com]
- 19. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 20. samratpharmacchem.com [samratpharmacchem.com]
- 21. chemos.de [chemos.de]
- To cite this document: BenchChem. [Part 1: Molecular Identity and Physicochemical Characteristics]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7765214#chemical-and-physical-properties-of-3-5-diiodosalicylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com